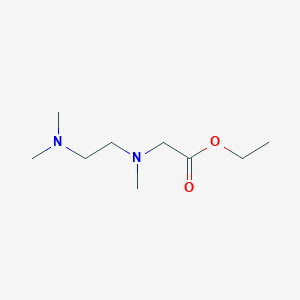

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Description

Properties

CAS No. |

86178-07-6 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

ethyl 2-[2-(dimethylamino)ethyl-methylamino]acetate |

InChI |

InChI=1S/C9H20N2O2/c1-5-13-9(12)8-11(4)7-6-10(2)3/h5-8H2,1-4H3 |

InChI Key |

VHSXHYXOOAZVPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Amino Esters with Haloalkyl Reagents

A common synthetic route involves nucleophilic substitution where N,N-dimethylethylenediamine or related amines react with ethyl bromoacetate or similar haloacetate esters.

- The amine nucleophile (e.g., N,N-dimethylethylenediamine) is reacted with ethyl bromoacetate in an organic solvent such as ethyl acetate.

- The reaction is typically carried out with an excess of amine to drive completion within a few hours.

- Sodium hydroxide and anhydrous sodium sulfate may be added to facilitate the reaction and remove water.

- After reaction completion, the mixture is filtered, and solvents are removed under reduced pressure.

- Final purification is achieved by vacuum distillation at temperatures around 140 °C under 1 mm Hg pressure.

- Using this method, yields of approximately 86% have been reported for related glycinates.

- The product is obtained as a clear oil, suitable for further applications.

| Reagent | Amount | Role |

|---|---|---|

| N,N-Dimethylethylenediamine (2.0 M solution in THF) | Stoichiometric excess | Nucleophile |

| Ethyl bromoacetate | Limiting reagent | Alkylating agent |

| NaOH | 0.6 g (15 mmol) | Base to neutralize HBr |

| Anhydrous Na2SO4 | 0.5 g (3.5 mmol) | Drying agent |

| Ethyl acetate | 25 mL | Solvent |

Reaction time: ~6 hours or until no bromoester remains (monitored by GC-FID)

Purification: Vacuum distillation at 140 °C, 1 mm Hg

Reductive Amination and Catalytic Hydrogenation Routes

Another approach involves reductive amination of glyoxylic acid derivatives with diaminoethane, followed by catalytic hydrogenation.

- Glyoxylic acid monohydrate reacts with diaminoethane to form an intermediate amino aldehyde.

- This intermediate undergoes reductive amination using palladium on carbon (Pd/C) catalyst under hydrogen gas at room temperature and atmospheric pressure.

- The product is an amino acid derivative that can be further esterified to yield the target compound.

- Mild reaction conditions.

- Good yields (e.g., 71% for related methylglycinate derivatives).

- Avoids unstable amino aldehyde isolation by in situ reactions.

One-Pot Carbonylation and Amination Synthesis

A patented industrial method describes a one-pot synthesis of 3-(N,N-dimethylamino)ethyl acrylate derivatives, which are closely related intermediates to the target compound.

Process Summary:

- Reactants: Ethyl acetate, dimethylamine, and carbon monoxide.

- Catalysts: Sodium ethylate or sodium tert-butoxide (Catalyst A) and a mixture of solvents such as ethanol, diethyl carbonate, or DMF (Catalyst B).

- Conditions: Temperature controlled between 30–70 °C, pressure between 10–60 bar, reaction time 1–4 hours.

- Solvents: Organic solvents like ethanol, toluene, methylene chloride, chloroform, or tetrahydrofuran (THF) are used.

- Efficient atom economy and reduced waste.

- Mild conditions suitable for industrial scale.

- High overall yields with simplified post-reaction treatment.

$$

\text{Ethyl acetate} + \text{Dimethylamine} + \text{CO} \xrightarrow[\text{30-70 °C, 10-60 bar}]{\text{Catalyst A + B}} \text{3-(N,N-dimethylamino)ethyl acrylate}

$$

| Component | Molar Ratio to Ethyl Acetate |

|---|---|

| Dimethylamine | 1–2 : 1 |

| Catalyst A (e.g., NaOEt) | 1.05–2 : 1 |

| Catalyst B (solvent mix) | 0.05–0.5 : 1 |

- The method reduces raw material consumption and waste.

- It is simple to operate and scalable for production.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation with Ethyl Bromoacetate | N,N-Dimethylethylenediamine, Ethyl bromoacetate | Room temp, organic solvent, vacuum distillation | ~86 | Simple, high purity, scalable | Requires excess amine, careful purification |

| Reductive Amination + Hydrogenation | Glyoxylic acid, diaminoethane, Pd/C, H2 | Room temp, atmospheric pressure | ~71 | Mild conditions, good yield | Amino aldehyde instability |

| One-Pot Carbonylation | Ethyl acetate, dimethylamine, CO, NaOEt, solvents | 30-70 °C, 10-60 bar, 1-4 h | High | Industrially scalable, efficient | Requires pressurized CO, catalysts |

Research Findings and Analytical Data

- NMR Analysis: The characteristic peaks for the dimethylaminoethyl group appear in ^1H NMR at δ ~2.15 and 2.50 ppm (N(CH3)2 and CH2N respectively), confirming successful incorporation.

- Purification: Vacuum distillation is the preferred method for isolating pure compounds, typically performed at 140 °C under reduced pressure.

- Reaction Monitoring: Gas chromatography with flame ionization detection (GC-FID) is commonly used to monitor reaction completion, especially in alkylation reactions.

- Polymer Applications: Derivatives of this compound are used in polymer synthesis, where controlled hydrolysis and release of amine groups have been demonstrated, indicating the stability and utility of the synthesized intermediate.

Chemical Reactions Analysis

Types of Reactions: Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents with or without catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it a valuable intermediate in various chemical transformations.

Biology: The compound is employed in the study of biochemical pathways and enzyme interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, the compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate and four analogs:

Functional Group Analysis

- Polarity and Solubility: The target compound's dimethylaminoethyl group enhances hydrophilicity, favoring solubility in polar solvents like water or ethanol. In contrast, the diphenylmethylene analog (C₁₇H₁₇NO₂) is highly hydrophobic due to aromatic substituents . The hydroxyphenyl derivative (C₁₁H₁₅NO₃) exhibits moderate solubility due to its phenolic -OH group, which can form hydrogen bonds .

- Chemical Reactivity: The ethyl ester group in all compounds is susceptible to hydrolysis, but the rate varies. Electron-withdrawing dicyanovinyl groups in C₉H₁₀N₄O₂ may stabilize the ester against nucleophilic attack . The dimethylaminoethyl group in the target compound can act as a weak base, forming salts under acidic conditions, while the hydroxyphenyl group in C₁₁H₁₅NO₃ may exhibit mild acidity (pKa ~10) .

- Thermal Stability: The diphenylmethylene analog (C₁₇H₁₇NO₂) likely has higher thermal stability due to aromatic conjugation, whereas the target compound may degrade at elevated temperatures due to tertiary amine oxidation .

Biological Activity

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, also known as N-(2-(dimethylamino)ethyl)-N-methylglycine, is a compound with significant biological activity, particularly in pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the chemical formula C₇H₁₆N₂O₂ and a molecular weight of 160.22 g/mol. Its structure features both dimethylamino and methylglycine functional groups, which contribute to its unique properties, including its surfactant capabilities and its role in chemical synthesis processes .

Mechanisms of Biological Activity

Research indicates that this compound may interact with neurotransmitter systems, specifically cholinergic pathways. The presence of dimethylamino groups suggests a potential interaction with acetylcholine receptors, which could have implications for cognitive enhancement and neuroprotective strategies .

Potential Neuroactive Effects

- Cholinergic Interaction : The compound's structure allows it to potentially modulate cholinergic signaling, which is crucial for memory and learning processes.

- Cognitive Enhancement : Similar compounds have shown promise in enhancing cognitive functions, suggesting that this compound may exhibit similar effects.

Antimicrobial Properties

Compounds with structural similarities to this compound have demonstrated antimicrobial activity. Studies indicate that this compound may also possess biological activity against various pathogens .

Research Findings

- Bactericidal Activity : The compound has been linked to bactericidal effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

- Mechanism of Action : The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies and Experimental Data

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Interaction Studies

Interaction studies involving this compound typically employ methods like radiolabeled ligand binding assays and computational modeling to elucidate binding affinities with biological targets.

Key Findings

- Binding Affinity : Compounds similar in structure often exhibit significant interactions with neurotransmitter receptors.

- Mechanistic Insights : Understanding these interactions can lead to insights into the compound's therapeutic potential in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be achieved via nucleophilic substitution or condensation reactions. For example, alkylation of glycinate esters with 2-(dimethylamino)ethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) is a common approach. Yield optimization requires precise control of stoichiometry, temperature (typically 50–80°C), and reaction time (12–24 hours). Side reactions, such as over-alkylation, can be mitigated using protecting groups for tertiary amines .

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from the dimethylamino and ester groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) or Mass Spectrometry (MS) ensures purity (>95%). Polarimetric analysis may also be used if chirality is introduced during synthesis .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies should be conducted in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Degradation kinetics can be monitored via HPLC, with focus on hydrolysis of the ester moiety. Fourier-Transform Infrared Spectroscopy (FTIR) helps track functional group changes (e.g., ester C=O stretch at ~1740 cm⁻¹). Stability in organic solvents (e.g., DMSO, ethanol) should also be tested for storage recommendations .

Advanced Research Questions

Q. How can contradictory data on the compound’s binding affinity to biological targets be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, temperature). Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants under standardized conditions. For enzyme inhibition studies, kinetic assays (e.g., Michaelis-Menten plots) with controls for non-specific interactions are essential. Cross-validate results with structurally similar compounds (e.g., Ethyl N-(2-methylphenyl)glycinate) to identify structure-activity trends .

Q. What role does this compound play in controlled/living polymerization mechanisms like RAFT?

- Methodological Answer : The tertiary amine and ester groups may act as chain-transfer agents (CTAs) in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Mechanistic studies should employ Electron Spin Resonance (ESR) to detect radical intermediates and Gel Permeation Chromatography (GPC) to monitor molecular weight distribution. Compare polymerization rates with and without the compound to quantify its impact on polydispersity indices (<1.2 target) .

Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ester hydrolysis or nucleophilic attacks. Molecular Dynamics (MD) simulations in explicit solvent (e.g., water, ethanol) reveal solvation effects on reactivity. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate predictive accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.